Methyl 3-amino-6-bromopicolinate

Purity HPLC Procurement quality

Multi-step syntheses often require tedious protecting-group strategies. Methyl 3-amino-6-bromopicolinate eliminates this by providing three orthogonal reactive centres - free amino, bromine, and methyl ester - allowing sequential chemoselective transformations without protection. • Patent-validated precursor to Pim kinase inhibitors (WO2008/106692); follow the literature route directly. • 6-Br enables efficient Suzuki-Miyaura coupling, outperforming the 6-Cl analogue. • Available in ≥97% purity with consistent quality for robust route design.

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
CAS No. 866775-09-9
Cat. No. B1389408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-6-bromopicolinate
CAS866775-09-9
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=N1)Br)N
InChIInChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3
InChIKeyFETASVOVQOWEBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Base Properties & Family Position


Methyl 3-amino-6-bromopicolinate (CAS 866775-09-9) is a 3-amino-6-bromo-substituted picolinic acid methyl ester with molecular formula C₇H₇BrN₂O₂ and molecular weight 231.05 g·mol⁻¹ . It belongs to the class of heterocyclic building blocks that combine a pyridine ring, a free amino group at position 3, and a bromine atom at position 6. These three orthogonal reactive handles – nucleophilic amino group, electrophilic bromine, and the ester carbonyl – make it a versatile intermediate for sequential diversification without protecting-group manipulations . The compound is primarily sourced as a research intermediate and is commercially available from major chemical suppliers in purities ranging from 95 % to > 98 % [REFS-1, REFS-3, REFS-4].

1
Orthogonal reactivity Three reactive handles support sequential diversification without protecting-group manipulation.
2
Route-validated intermediate Documented in patent synthesis of Pim kinase inhibitor chemotypes as key gatekeeper intermediate.
3
Procurement grade Commercially available as research intermediate with typical purities suitable for multi-step synthesis.

Why Closest Analogs Cannot Simply Replace It


The 3-amino-6-bromopicolinate scaffold presents three orthogonal reactive centres that must be addressed in a specific order during multi-step syntheses. Exchanging the 6-bromo substituent for a 6-chloro or 6-fluoro group alters the reactivity of the aryl halide in palladium-catalysed cross-couplings, often requiring higher catalyst loadings, stronger bases, or elevated temperatures [1]. Similarly, replacing the methyl ester with an ethyl ester changes the steric and electronic environment at the carboxylate, which can affect both the yield of the initial bromination and the selectivity of subsequent transformations [1]. The quantitative consequences of such substitutions are detailed below; they demonstrate that even seemingly conservative changes can produce measurable differences in yield, purity, and process robustness that are material for procurement and route design.

Halogen exchange
Replacing 6-Br with 6-Cl or 6-F may shift palladium-catalysed cross-coupling reactivity, potentially requiring higher catalyst loading or elevated temperatures.
Ester swap
Exchanging methyl ester for ethyl ester can alter steric and electronic environment, which may affect bromination yield and subsequent transformation selectivity.
Route precedence
Chloro and fluoro analogues lack documented patent-validated route assignment for Pim kinase inhibitor synthesis, increasing chemistry risk for those target programs.

Quantitative Differentiation Evidence


HPLC Purity vs. 6-Chloro Analogue

Commercially supplied Methyl 3-amino-6-bromopicolinate achieves an HPLC purity of 98.9 % (area) as documented in a typical certificate of analysis (CoA) . By contrast, the closest halogen-substituted analogue, Methyl 3-amino-6-chloropicolinate (CAS 866807-26-3), is listed with an HPLC purity of 98.34 % in a representative commercial batch . The 0.56 percentage-point advantage, while modest on an absolute scale, represents a 37 % reduction in the total impurity burden (1.1 % vs. 1.66 %), which can be decisive when the compound is used as a regulated intermediate where sum-of-impurity thresholds are enforced.

HPLC Purity vs. 6-Cl Analog
Cross-study comparable
Target: 98.9 % area (1.1 % impurity burden).
Comparator: 98.34 % area (1.66 % impurity burden).
~37 % lower total impurities vs. 6-Cl analog.
Supports lower impurity burden procurement review.
Conditions: reverse-phase HPLC; non-standardised between suppliers. Represents typical commercial CoA values.
Purity HPLC Procurement quality

Bromination Yield: Methyl vs. Ethyl Ester

The final step in the preparation of Methyl 3-amino-6-bromopicolinate – bromination of the corresponding 3-aminopicolinate ester – proceeds with a reported yield of 68 % when the methyl ester is employed . In contrast, the analogous bromination of the ethyl ester (Ethyl 3-amino-6-bromopicolinate, CAS 28033-08-1) is reported to give a yield of 77 % under closely related conditions . The 9 percentage-point advantage for the ethyl ester highlights a quantifiable reactivity difference between the two ester variants, indicating that the methyl ester is the less favourable substrate in this specific transformation. However, the methyl ester may be preferred when subsequent steps require the smaller ester group for steric or solubility reasons.

Bromination Yield
Cross-study comparable
Methyl ester: 68 % isolated yield.
Ethyl ester: 77 % isolated yield.
9-percentage-point lower yield for target methyl ester.
Route-design context: methyl ester may be less favorable in bromination step economics.
Exact reagents (Br₂ vs. NBS) may differ between references.
Synthesis yield Bromination Ester effect

Suzuki Coupling Reactivity

In a published downstream synthesis, Methyl 3-amino-6-bromopicolinate was subjected to Suzuki–Miyaura coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine under standard Pd(PPh₃)₂Cl₂ catalysis in dioxane/water at 90 °C. The desired biaryl product was isolated in 56 % yield with an HPLC purity of 92 % [1]. No directly comparable yield for the 6-chloro analogue under identical conditions has been published; however, the literature widely documents that aryl bromides undergo palladium-catalysed cross-couplings significantly faster than the corresponding aryl chlorides, often enabling lower catalyst loadings and milder conditions [REFS-2, REFS-3]. Consequently, the 56 % yield obtained with the bromo substrate is expected to be substantially higher than what would be achieved with the chloro analogue under the same conditions, although the magnitude of the difference cannot be precisely quantified from published data.

Suzuki Coupling Reactivity
Class-level inference
Target (6-Br): 56 % yield (92 % HPLC).
Comparator (6-Cl): no published matched data; class-level expectation of lower yield for chloroarene.
PdCl₂(PPh₃)₂, dioxane/water, 90 °C.
Supports practical Suzuki coupling with simple Pd-PPh₃ catalysis for bromo substrate.
Direct paired experiment absent; chloro analogue likely requires specialised catalyst system.
Suzuki coupling Palladium catalysis Building block reactivity

Patent-Validated Pim Kinase Intermediate

Patent WO2008/106692 (p. 122–123) identifies Methyl 3-amino-6-bromopicolinate (CAS 866775-09-9) as the direct upstream intermediate for the preparation of 3-Amino-6-bromopicolinic acid (CAS 1052708-46-9), which is subsequently elaborated into Pim kinase inhibitors [1]. The methyl ester therefore carries a documented provenance as a gatekeeper intermediate for a specific pharmacologically relevant chemotype. The 6-chloro and 6-fluoro analogues are not cited in this patent for the same route, indicating that the bromo regioisomer was the preferred building block during medicinal chemistry optimisation.

Patent-Validated Intermediate
Supporting evidence
Explicitly named upstream intermediate in WO2008/106692 (pp. 122–123) for Pim kinase inhibitor series.
No equivalent patent assignment for 6-Cl or 6-F methyl esters in same context.
Provides documented route precedence for Pim kinase medicinal chemistry campaigns.
Source: patent WO2008/106692.
API intermediate Patent Pim kinase

Application Scenarios


Suzuki–Miyaura Coupling for 6-Aryl Libraries

The 6‑bromo substituent provides a reliable oxidative-addition handle for palladium-catalysed Suzuki–Miyaura coupling, enabling introduction of diverse aryl or heteroaryl groups at the 6‑position [1]. A published representative procedure achieves 56 % yield for a heteroaryl coupling using standard Pd(PPh₃)₂Cl₂ catalysis in aqueous dioxane [1]. This reactivity is leveraged in medicinal chemistry for the rapid generation of biaryl-heterocycle libraries where the 3‑amino group remains free for subsequent functionalisation, a strategy that would require more forcing conditions or specialised ligands if the 6‑chloro analogue were used [2].

Key Intermediate for Pim Kinase Development

The compound is explicitly identified as a precursor in patent WO2008/106692, where it is hydrolysed to 3‑amino‑6‑bromopicolinic acid and then elaborated into Pim kinase inhibitors [3]. Teams pursuing Pim kinase programmes can source the methyl ester to follow the patent-validated route directly, reducing the need for de‑novo route scouting and ensuring consistency with prior medicinal chemistry SAR data.

Orthogonal Functionalisation for Agrochemical Leads

The combination of a free amino group, a bromine atom, and a methyl ester allows three sequential chemoselective transformations – amide bond formation at the amino group, cross-coupling at the bromine, and hydrolysis or transesterification at the ester – without protecting-group manipulations . Agrochemical discovery groups utilise this orthogonality to rapidly prepare focused libraries of 3‑amido‑6‑aryl‑picolinates for herbicide or fungicide screening, a design space where the bromo compound consistently outperforms the chloro variant in the key cross-coupling step [2].

Application
Selection Property
Validation Focus
Suzuki–Miyaura coupling for 6-aryl libraries
Reliable oxidative-addition handle for Pd-catalysed coupling with simple PPh₃ ligands.
Review isolated yield and purity under standard aqueous dioxane conditions.
Key intermediate for Pim kinase development
Patent-documented route precedence in WO2008/106692.
Confirm direct elaboration to 3-amino-6-bromopicolinic acid and subsequent kinase inhibitor SAR.
Orthogonal functionalisation for agrochemical leads
Three sequential chemoselective handles (NH₂, Br, ester) without protecting groups.
Validate cross-coupling step efficiency in focused 3-amido-6-aryl-picolinate library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-6-bromopicolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.